1-Hexyl-3-methylpyridin-1-ium bromide
Overview
Description
1-Hexyl-3-methylpyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C12H20BrN. It is known for its ionic liquid properties and is used in various scientific and industrial applications. The compound is characterized by a pyridinium ring substituted with a hexyl group at the nitrogen atom and a methyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-3-methylpyridin-1-ium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 3-methylpyridine with 1-bromohexane. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
3-methylpyridine+1-bromohexane→1-Hexyl-3-methylpyridin-1-ium bromide
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-3-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted pyridinium salts.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
1-Hexyl-3-methylpyridin-1-ium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the study of enzyme kinetics and protein folding due to its ionic liquid properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Hexyl-3-methylpyridin-1-ium bromide is primarily related to its ionic liquid properties. It can disrupt the hydrogen bonding network of water, leading to changes in solubility and reactivity of various compounds. The compound can also interact with biological membranes, affecting their permeability and stability.
Molecular Targets and Pathways:
Enzymes: Can inhibit or activate enzymes by altering their microenvironment.
Membranes: Can disrupt membrane integrity, leading to antimicrobial effects.
Comparison with Similar Compounds
1-Hexyl-3-methylpyridin-1-ium bromide can be compared with other similar quaternary ammonium salts, such as:
1-Butyl-3-methylpyridinium bromide: Similar structure but with a butyl group instead of a hexyl group. It has different solubility and reactivity properties.
1-Octyl-3-methylpyridinium bromide: Contains an octyl group, leading to higher hydrophobicity and different applications in organic synthesis and material science.
Uniqueness: this compound is unique due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and non-aqueous environments.
Properties
IUPAC Name |
1-hexyl-3-methylpyridin-1-ium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.BrH/c1-3-4-5-6-9-13-10-7-8-12(2)11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZPMQCRLBXLMD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC(=C1)C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737425 | |
Record name | 1-Hexyl-3-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67021-56-1 | |
Record name | 1-Hexyl-3-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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